REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:12]N(C)C)=[C:9]([OH:11])[CH:10]=1)(=O)C.[OH-].[K+]>[Pd]>[NH2:4][C:5]1[CH:10]=[C:9]([OH:11])[C:8]([CH3:12])=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=CC(=C(C1)O)CN(C)C
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was shaken under hydrogen on a Parr apparatus for 3 hours at 70°-80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst (Pd/C) was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The off-white crystalline product precipitated out of solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |